1-(3-phenoxyphenyl)ethan-1-amine
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Overview
Description
1-(3-Phenoxyphenyl)ethan-1-amine is an organic compound that belongs to the class of phenylamines It is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-phenoxyphenyl)ethan-1-amine typically involves the reaction of 3-phenoxyaniline with an appropriate alkylating agent. One common method is the reductive amination of 3-phenoxyacetophenone using ammonia or an amine source in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(3-phenoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antitubercular properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-phenoxyphenyl)ethan-1-amine in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-phenoxyphenyl)ethan-1-amine: Similar structure but with the phenoxy group at the para position.
1-(3-hydroxyphenyl)ethan-1-amine: Similar structure but with a hydroxy group instead of a phenoxy group.
Uniqueness
1-(3-phenoxyphenyl)ethan-1-amine is unique due to the specific positioning of the phenoxy group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs .
Properties
CAS No. |
256218-51-6 |
---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.3 |
Purity |
95 |
Origin of Product |
United States |
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